molecular formula C15H13ClN2S2 B3135355 5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione CAS No. 40054-40-8

5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione

Cat. No. B3135355
Key on ui cas rn: 40054-40-8
M. Wt: 320.9 g/mol
InChI Key: VWFRDTLDEMPIJT-UHFFFAOYSA-N
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Patent
US03965111

Procedure details

Diphosphorus pentasulphide (32 g) is added to a solution of 40 g of 5-o-chlorophenyl-7-ethyl-1,2-dihydro-3H-thieno[2,3-e] [1,4]diazepin-2-one on 20 ml of pyridine, and the resulting mixture is stirred at 60° C for 1 hour, and then allowed to cool. Then, the reaction mixture is poured into 2 liters of ice water under cooling, and the precipitate is collected by suction filtration, washed well with water and dissolved in chloroform. The chloroform solution is washed with an aqueous sodium hydrogen carbonate solution and then with water, dried over sodium sulfate, and then concentrated under reduced pressure. The residue is recrystallized from a mixture of ethanol and chloroform to give 31.4 g of 5-o-chlorophenyl-7-ethyl-1,2-dihydro-3H-thieno[2,3-e] [1,4] diazepine-2-thione as yellow crystals, melting at 198°-199° C with decomposition.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]1[C:23]2[CH:32]=[C:31]([CH2:33][CH3:34])[S:30][C:24]=2[NH:25][C:26](=O)[CH2:27][N:28]=1>N1C=CC=CC=1>[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]1[C:23]2[CH:32]=[C:31]([CH2:33][CH3:34])[S:30][C:24]=2[NH:25][C:26](=[S:2])[CH2:27][N:28]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=O)SC(=C2)CC
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 60° C for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by suction filtration
WASH
Type
WASH
Details
washed well with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
WASH
Type
WASH
Details
The chloroform solution is washed with an aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a mixture of ethanol and chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=S)SC(=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g
YIELD: CALCULATEDPERCENTYIELD 136%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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